6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.
The compound can be classified under the broader category of indazole derivatives, which are known for their diverse biological activities. It is primarily sourced through synthetic methods involving the bromination of 3-hydroxy-1H-indazole-4-carboxylic acid. Its molecular formula is with a molecular weight of approximately 241.04 g/mol .
The synthesis of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid typically involves multiple steps:
The reaction conditions must be optimized to maximize yield and selectivity. Typical conditions include:
The molecular structure of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid features:
The compound's structural data can be summarized as follows:
6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of both the bromine atom and hydroxyl group enhances its binding affinity, allowing it to modulate enzymatic activity effectively. This modulation can lead to various biological effects, including potential anticancer and anti-inflammatory actions .
Key chemical properties include:
6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid has several significant applications:
Regioselective bromination at the C6 position is critical due to competing reactions at electron-rich sites (C5 or C7). Direct bromination of 1H-indazole precursors typically employs N-bromosuccinimide (NBS) in anhydrous solvents like acetonitrile or dimethylformamide (DMF). The reaction requires precise temperature control (0–5°C) to suppress dibromination, achieving >80% selectivity for 6-bromoindazoles [5]. Alternative approaches include:
Table 1: Comparison of Bromination Methods for Indazole Derivatives
Method | Conditions | Regioselectivity (C6:C5) | Yield (%) |
---|---|---|---|
NBS (unprotected) | CH₃CN, 0°C, 2h | 8:1 | 75 |
NBS (N-Boc protected) | DMF, 25°C, 1h | 15:1 | 88 |
Lithiation/Bromination | THF, −78°C, BuLi/Br₂ | >20:1 | 65 |
The C3-hydroxyl group is installed through:
Two dominant routes exist for C4-carboxylic acid installation:
Table 2: Hydrolysis Conditions for Ester-to-Acid Conversion
Ester Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl ester (unprotected) | NaOH | MeOH/H₂O (4:1) | 60 | 8 | 92 |
Ethyl ester (N1-protected) | LiOH | THF/H₂O (3:1) | 25 | 24 | 85 |
Integrated sequences improve overall efficiency:
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1